4-Chloro-6,7-dimethoxyquinazolin-2-amine
Overview
Description
4-Chloro-6,7-dimethoxyquinazolin-2-amine, also known as 2-Chloro-6,7-dimethoxy-4-quinazolinamine, is a chemical compound with the molecular formula C10H10ClN3O2 . It belongs to the quinazoline family of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI stringInChI=1S/C10H10ClN3O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (11)14-9 (5)12/h3-4H,1-2H3, (H2,12,13,14)
. The molecular weight is 239.66 g/mol . Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 210-212°C. It is slightly soluble in water, but soluble in DMSO, ethanol, and other organic solvents.Scientific Research Applications
Hydrogen-Bonding Studies
In 1997, Lai, Bo, and Huang explored the hydrogen-bonding capabilities of 4-amino-2-chloro-6,7-dimethoxyquinazoline. They discovered that it forms base-paired N-H...N hydrogen-bonded dimers in a solid state, which is significant for understanding molecular interactions and designing new compounds (Lai, Bo, & Huang, 1997).
Synthesis Processes
Qu Qing-mei (2006) detailed a method for synthesizing 2-chloro-4-amino-6,7-dimethoxyquinazoline, offering insights into more efficient and adaptable production processes for industrialization (Qu Qing-mei, 2006).
Anticancer and Antimicrobial Properties
Turan-Zitouni et al. (2016) synthesized new quinazoline derivatives and evaluated their antimicrobial and cytotoxic activities. They found some of these derivatives promising for treating fungal infections, highlighting the potential of 4-Chloro-6,7-dimethoxyquinazolin-2-amine derivatives in antimicrobial and anticancer applications (Turan-Zitouni et al., 2016).
HPLC Method Development
Rao et al. (2006) developed a high-performance liquid-chromatographic method to monitor synthetic reactions of 4-amino-2-chloro-6,7-dimethoxyquinazoline, crucial for quality assurance and reaction monitoring in pharmaceutical manufacturing (Rao et al., 2006).
DNA-Binding and Antimalarial Properties
- Garofalo et al. (2010) studied new N-alkylanilinoquinazoline derivatives derived from 4-chloro-6,7-dimethoxyquinazoline for their potential to interact with DNA and exhibit cytotoxic activities, suggesting their utility in cancer treatment and DNA research (Garofalo et al., 2010).
- Mizukukawa et al. (2021) synthesized various 6,7-dimethoxyquinazoline-2,4-diamines, including derivatives of 4-Chloro-6,7-dimethoxyquinazolin-2-amine, and evaluated their antimalarial activity. This led to the discovery of promising antimalarial drug leads, highlighting the compound's potential in developing new antimalarial therapies (Mizukawa et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYMDFNFDJALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444075 | |
Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
CAS RN |
221698-39-1 | |
Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.